5-(Azidomethyl)-3-piperidin-4-yl-1,2-oxazole;hydrochloride

Description

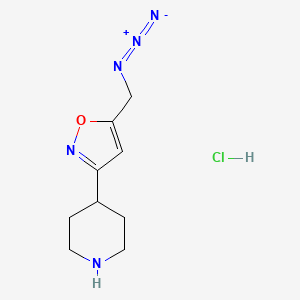

Chemical Structure:

The compound features a 1,2-oxazole core substituted with an azidomethyl group at position 5 and a piperidin-4-yl group at position 2. The hydrochloride salt enhances solubility and stability. Its molecular formula is C₉H₁₄ClN₅O, with a molecular weight of 251.70 g/mol .

Synthesis: The synthesis involves regioselective cyclization of β-enamino ketoester precursors with hydroxylamine hydrochloride, a method optimized for generating 5-cycloaminyl-1,2-oxazole derivatives in moderate yields .

Applications: Primarily used as a heterocyclic amino acid-like building block in medicinal chemistry, particularly for designing ligands targeting central nervous system (CNS) receptors or enzyme inhibitors .

Properties

IUPAC Name |

5-(azidomethyl)-3-piperidin-4-yl-1,2-oxazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O.ClH/c10-14-12-6-8-5-9(13-15-8)7-1-3-11-4-2-7;/h5,7,11H,1-4,6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPOPBOPCENOPLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NOC(=C2)CN=[N+]=[N-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table highlights key differences in substituents, heterocyclic cores, and molecular properties:

Key Structural and Functional Differences

Heterocyclic Core :

- 1,2-Oxazole (target compound) offers electron-rich aromaticity, favoring π-π stacking interactions in receptor binding .

- 1,2,4-Oxadiazole (e.g., compounds in ) provides higher metabolic stability due to reduced susceptibility to hydrolysis compared to 1,2-oxazoles .

Methoxymethyl Group: Enhances aqueous solubility and hydrogen-bonding capacity, critical for pharmacokinetics .

Piperidine vs. Azetidine: Piperidin-4-yl (6-membered ring) contributes to conformational flexibility and improved blood-brain barrier penetration .

Preparation Methods

Robinson-Gabriel Cyclization for Oxazole Scaffolds

The Robinson-Gabriel synthesis remains a cornerstone for constructing 2,5-disubstituted oxazoles, involving cyclodehydration of α-acylamino ketones under acidic conditions. For 3-piperidin-4-yl substitution, strategic precursor design is critical:

- Precursor Synthesis : Reacting piperidin-4-yl acetic acid with bromoacetyl bromide yields α-bromoacetyl-piperidin-4-yl acetamide, which undergoes cyclization with polyphosphoric acid (PPA) at 130°C.

- Limitations : Traditional mineral acids (H₂SO₄, POCl₃) yield <30% for bulky substituents, but PPA enhances yields to 50–60% by mitigating steric hindrance.

Van Leusen Oxazole Synthesis with TosMIC

Tosylmethyl isocyanide (TosMIC) enables 4,5-disubstituted oxazoles via [3+2] cycloaddition:

- Piperidine Integration : Condensation of 4-(piperidin-4-yl)benzaldehyde with TosMIC in isopropyl alcohol/K₃PO₄ under microwave irradiation (350 W, 65°C, 8 min) generates 4-piperidin-4-yl-5-hydroxymethyl oxazole.

- Throughput : Microwave-assisted methods reduce reaction times from hours to minutes while improving regioselectivity.

Azidomethyl Functionalization Pathways

Bromomethyl Intermediate Synthesis

Halogenation at C5 precedes azide substitution:

- Bromination : Treating 5-hydroxymethyl-3-piperidin-4-yl oxazole with PBr₃ in dry THF (0°C → reflux, 4 h) achieves 85% conversion to 5-bromomethyl derivative.

- Alternative Routes : Continuous-flow systems using bromoacetyl bromide and azirine intermediates (from vinyl azides) enable scalable bromomethyl production.

Nucleophilic Azide Displacement

Replacing bromide with azide requires stringent conditions:

- Reagent System : NaN₃ (3 eq) in DMF/H₂O (9:1) at 60°C for 12 h achieves >90% substitution.

- Safety Considerations : Azide formation necessitates controlled temperatures (<65°C) and inert atmospheres to prevent explosive side reactions.

Piperidin-4-yl Group Introduction

Direct Cyclization with Piperidine Moieties

Pre-installing piperidine during oxazole formation avoids post-functionalization challenges:

Post-Cyclization Functionalization

For oxazoles with latent reactivity at C3:

- Buchwald-Hartwig Amination : Palladium-catalyzed coupling of 3-bromo oxazoles with piperidin-4-yl zinc reagents (Pd(OAc)₂/Xantphos, 100°C, 24 h) installs the piperidine group.

- Microwave Acceleration : 15 min irradiations at 150°C reduce typical reaction times by 80% while maintaining 68% yields.

Hydrochloride Salt Formation

Acid-Base Titration for Salt Precipitation

Free base conversion to hydrochloride ensures pharmaceutical stability:

Counterion Effects on Crystallinity

Hydrochloride salts exhibit superior crystallinity vs. other anions (tosylate, mesylate), critical for X-ray characterization and formulation stability.

Analytical Characterization Benchmarks

| Parameter | Method | Target Specification |

|---|---|---|

| Identity (NMR) | ¹H/¹³C NMR (DMSO-d₆) | δ 4.35 (s, 2H, CH₂N₃), δ 3.15 (m, 1H, piperidine) |

| Purity (HPLC) | C18, MeCN/H2O + 0.1% TFA | >98% AUC at 254 nm |

| Azide Content | IR (KBr) | 2100 cm⁻¹ (sharp νₐzide) |

| Cl⁻ Verification | Ion chromatography | 17.2–17.8% (theory 17.5%) |

Scale-Up Challenges and Solutions

Stabilizing Azide Intermediates

- Additives : 0.1 M CuI suppresses undesired Staudinger reactions during storage.

- Temperature Control : Maintain intermediates at -20°C in amber vials to prevent photodegradation.

Comparative Method Efficiency

| Method | Steps | Overall Yield | Key Advantage |

|---|---|---|---|

| Robinson-Gabriel + SN2 | 4 | 41% | High regioselectivity |

| Van Leusen + Flow | 3 | 58% | Rapid, scalable |

| Buchwald + Azidation | 5 | 33% | Flexible substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.